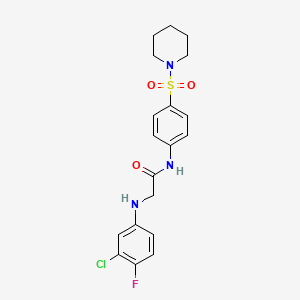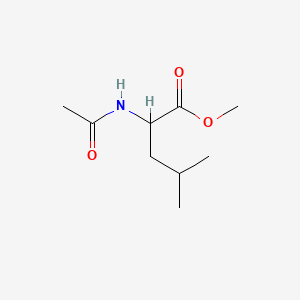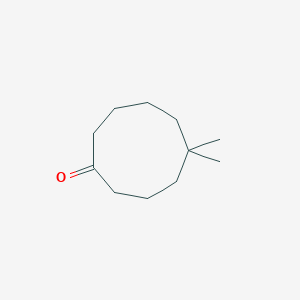
GAK inhibitor 12r
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GAK inhibitor 12r is a highly potent and selective inhibitor of cyclin G-associated kinase (GAK), with a dissociation constant (Kd) of 89 nM . Cyclin G-associated kinase is a serine/threonine protein kinase involved in clathrin-mediated endocytosis and various cellular processes. This compound has shown significant potential in scientific research, particularly in the fields of neurodevelopment and cancer therapy .
Métodos De Preparación
The synthesis of GAK inhibitor 12r involves the use of isothiazolo[4,5-b]pyridine scaffolds. An efficient synthetic procedure to access 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines as key building blocks has been developed . The regioselective functionalization with various substituents is performed to achieve the desired compound. The reaction conditions typically involve the use of halogenating agents and specific solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
GAK inhibitor 12r undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .
Aplicaciones Científicas De Investigación
GAK inhibitor 12r has a wide range of scientific research applications:
Neurodevelopment: It has been shown to inhibit neurite outgrowth and synapse formation in cultured neurons, suggesting its potential role in studying neurodevelopmental disorders.
Antiviral Research: This compound has shown potential in disrupting the lifecycle of various viruses, including hepatitis C virus and dengue virus, by inhibiting clathrin-mediated endocytosis.
Mecanismo De Acción
GAK inhibitor 12r exerts its effects by selectively inhibiting cyclin G-associated kinase. This inhibition disrupts the phosphorylation of adaptor protein complexes, which are essential for clathrin-mediated endocytosis. The molecular targets of this compound include the kinase domain of cyclin G-associated kinase and other related pathways involved in cellular trafficking and signal transduction .
Comparación Con Compuestos Similares
GAK inhibitor 12r is unique due to its high selectivity and potency towards cyclin G-associated kinase. Similar compounds include:
Propiedades
Fórmula molecular |
C19H22N4O2S |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
4-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[1,2]thiazolo[4,3-b]pyridin-6-yl]-2-methoxyaniline |
InChI |
InChI=1S/C19H22N4O2S/c1-11-9-23(10-12(2)25-11)19-18-16(22-26-19)6-14(8-21-18)13-4-5-15(20)17(7-13)24-3/h4-8,11-12H,9-10,20H2,1-3H3/t11-,12+ |
Clave InChI |
VOFMQYIALBSDFI-TXEJJXNPSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](O1)C)C2=C3C(=NS2)C=C(C=N3)C4=CC(=C(C=C4)N)OC |
SMILES canónico |
CC1CN(CC(O1)C)C2=C3C(=NS2)C=C(C=N3)C4=CC(=C(C=C4)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide](/img/structure/B11937198.png)





![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)

![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)


![(3R,4S)-3-amino-1-[(2S)-2-amino-3-phenylpropyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B11937255.png)
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)

